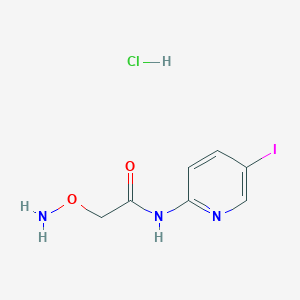

2-(Aminooxy)-N-(5-iodopyridin-2-yl)acetamide hydrochloride

Description

Overview of 2-(Aminooxy)-N-(5-iodopyridin-2-yl)acetamide Hydrochloride

This compound represents a distinctive class of heterocyclic organic compounds characterized by the integration of aminooxy functionality with halogenated pyridine structures. The compound possesses the molecular formula C₇H₉ClIN₃O₂ and exhibits a molecular weight of 329.52 grams per mole. This chemical entity is catalogued under the Chemical Abstracts Service registry number 321571-57-7, establishing its unique identity within the global chemical database system.

The structural architecture of this compound features several notable characteristics that contribute to its chemical versatility. The presence of an aminooxy group (-ONH₂) provides nucleophilic reactivity patterns that are particularly valuable in bioconjugation chemistry and carbonyl capture applications. The iodine substitution at the 5-position of the pyridine ring introduces significant electronic effects and provides a site for further synthetic elaboration through cross-coupling reactions. The acetamide linkage connects these functional domains while the hydrochloride salt formation enhances water solubility and crystalline stability.

Physical characterization reveals that the compound typically appears as a crystalline solid with a melting point range of 197-199°C. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-aminooxy-N-(5-iodopyridin-2-yl)acetamide;hydrochloride, reflecting its systematic chemical structure. The compound demonstrates stability under standard laboratory conditions when stored in sealed containers at room temperature.

Historical Development and Discovery

The development of this compound can be traced through the broader evolution of aminooxy chemistry and halogenated pyridine synthesis methodologies. The foundational work in aminooxy compound development emerged from early investigations into oxime chemistry, which demonstrated the selective reactivity of aminooxy groups toward carbonyl compounds. This selectivity became particularly significant in the context of bioconjugation and metabolite capture applications.

The specific synthesis pathways for iodinated pyridine derivatives gained prominence through patent literature documenting improved methodologies for halogenation of pyridine rings. Notable developments included the establishment of efficient iodination protocols using elemental iodine and oxidizing agents under controlled conditions. These synthetic advances provided the foundation for incorporating iodine functionality into complex pyridine-containing structures.

The combination of aminooxy functionality with halogenated pyridines represented a convergence of these two research domains. Early applications focused on the development of chemical probes capable of selective carbonyl capture, particularly in the context of metabolomic studies. The aminooxy group's ability to form stable oxime linkages with aldehydes and ketones proved instrumental in developing analytical methodologies for carbonyl-containing metabolites.

Research documentation from the mid-2000s indicates systematic investigations into the synthesis and characterization of this specific compound structure. The parent compound 2-aminooxy-N-(5-iodopyridin-2-yl)acetamide was first reported in chemical databases in 2005, with subsequent development of the hydrochloride salt form for enhanced stability and handling properties.

Significance in Organic Chemistry Research

The research significance of this compound extends across multiple domains of organic chemistry, particularly in the areas of bioconjugation, medicinal chemistry, and analytical chemistry applications. The compound's unique structural features enable participation in diverse chemical transformations that have proven valuable for both fundamental research and practical applications.

In the realm of bioconjugation chemistry, the aminooxy functionality provides a chemoselective handle for carbonyl capture reactions. This selectivity has been exploited in the development of metabolomic profiling methods, where the compound serves as a derivatization agent for aldehydes and ketones in complex biological matrices. Research has demonstrated that aminooxy compounds can efficiently capture volatile aldehydes and ketones through click-chemistry-type reactions, forming stable oxime ether products suitable for mass spectrometric analysis.

The iodinated pyridine component contributes additional synthetic utility through its participation in palladium-catalyzed cross-coupling reactions. The iodine atom serves as an excellent leaving group in Suzuki-Miyaura, Sonogashira, and related coupling reactions, enabling the construction of complex molecular architectures. This reactivity pattern has been exploited in medicinal chemistry research for the synthesis of bioactive compounds targeting various therapeutic areas.

Recent investigations have highlighted the compound's potential in the development of cyclin-dependent kinase inhibitors, particularly for applications in cancer research. The pyridine acetamide structural motif has emerged as a privileged scaffold in kinase inhibitor design, with halogenated derivatives showing enhanced potency and selectivity profiles. These findings have stimulated further research into structure-activity relationships within this chemical class.

Research Objectives and Scope

The primary research objectives surrounding this compound encompass both fundamental characterization studies and applied research investigations. Current research efforts focus on comprehensive understanding of the compound's chemical reactivity patterns, optimization of synthetic methodologies, and exploration of novel applications in chemical biology and medicinal chemistry contexts.

Fundamental characterization objectives include detailed investigation of the compound's spectroscopic properties, thermal stability characteristics, and solution-phase behavior under various conditions. Nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallographic studies provide essential structural information that guides subsequent research applications. Understanding the electronic properties of the iodinated pyridine system and the nucleophilic characteristics of the aminooxy group remains a priority for predicting reactivity patterns.

Synthetic methodology development represents another crucial research objective, particularly focusing on improved preparation methods that enhance yield, purity, and scalability. Current synthetic approaches involve multi-step procedures that require optimization for practical applications. Research efforts target the development of more efficient coupling strategies, alternative halogenation methodologies, and streamlined purification protocols.

Applied research objectives center on expanding the compound's utility in chemical biology applications, particularly in the areas of protein modification, metabolite profiling, and biomarker discovery. The compound's dual functionality enables novel approaches to biomolecule labeling and detection that may advance current analytical capabilities. Additionally, medicinal chemistry applications continue to drive research into structure-activity relationships and optimization of biological activity profiles.

The scope of current research encompasses collaborative efforts between academic institutions, pharmaceutical companies, and chemical suppliers to advance both fundamental understanding and practical applications. Patent literature indicates ongoing industrial interest in related compounds and synthetic methodologies, suggesting continued commercial relevance. Future research directions likely will focus on expanding the chemical space around this scaffold and developing new applications in emerging areas such as chemical proteomics and systems biology.

Properties

IUPAC Name |

2-aminooxy-N-(5-iodopyridin-2-yl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN3O2.ClH/c8-5-1-2-6(10-3-5)11-7(12)4-13-9;/h1-3H,4,9H2,(H,10,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXZDFUMXZPXWBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1I)NC(=O)CON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClIN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594718 | |

| Record name | 2-(Aminooxy)-N-(5-iodopyridin-2-yl)acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321571-57-7 | |

| Record name | 2-(Aminooxy)-N-(5-iodopyridin-2-yl)acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2-Amino-5-Iodopyridine

The first step in the synthesis involves the preparation of 2-amino-5-iodopyridine, which can be accomplished through the following method:

-

- 2-Aminopyridine

- Iodine

- Hydrogen peroxide (aqueous solution)

- Water

-

- Dissolve 2-aminopyridine in water.

- Add iodine in multiple batches while stirring, maintaining a temperature below 80°C.

- After iodine addition, heat the mixture for 1 to 3 hours.

- Dropwise add hydrogen peroxide and continue heating for an additional 1 to 4 hours.

- Reflux the mixture for 20 to 30 minutes, then cool and filter to obtain the product.

Yield: Approximately 83% with a purity that can be enhanced through recrystallization.

Synthesis of N-(5-Iodopyridin-2-Yl)Acetamide

The next step is to synthesize N-(5-iodopyridin-2-yl)acetamide from the previously obtained intermediate:

-

- 2-Amino-5-iodopyridine

- Acetic anhydride or acetic acid

- Ethyl acetate (for extraction)

-

- Dissolve 2-amino-5-iodopyridine in acetic anhydride or acetic acid.

- Stir the reaction mixture at controlled temperatures (below 60°C) for about one hour.

- Quench the reaction by pouring it into ice-cold water.

- Extract the product using ethyl acetate and evaporate to obtain N-(5-iodopyridin-2-yl)acetamide.

Yield: Reported yields can reach up to 95% with high purity.

Synthesis of 2-(Aminooxy)-N-(5-Iodopyridin-2-Yl)Acetamide Hydrochloride

The final synthesis step involves converting N-(5-iodopyridin-2-yl)acetamide into this compound.

-

- N-(5-Iodopyridin-2-Yl)Acetamide

- Hydroxylamine hydrochloride

- Hydrochloric acid

- Solvent (e.g., ethanol or methanol)

-

- Dissolve N-(5-iodopyridin-2-y)acetamide in an appropriate solvent.

- Add hydroxylamine hydrochloride and stir at room temperature or slightly elevated temperatures.

- After completion of the reaction, neutralize with hydrochloric acid to form the hydrochloride salt.

- Purify the product through crystallization or recrystallization.

Yield and Purity: The yield can vary depending on reaction conditions but typically ranges from 70% to 90% with adequate purification steps ensuring high purity levels.

Summary of Preparation Methods

| Compound | Method | Key Reagents | Yield | Purity |

|---|---|---|---|---|

| 2-Amino-5-Iodopyridine | Iodination of 2-Aminopyridine | Iodine, Hydrogen Peroxide | ~83% | High |

| N-(5-Iodopyridin-2-Yl)Acetamide | Acetylation | Acetic Anhydride | Up to 95% | High |

| This compound | Amination and Salt Formation | Hydroxylamine, HCl | ~70%-90% | High |

Chemical Reactions Analysis

Types of Reactions

2-(Aminooxy)-N-(5-iodopyridin-2-yl)acetamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The aminooxy group can be oxidized to form nitroso derivatives.

Reduction: The iodopyridine moiety can be reduced to form the corresponding pyridine derivative.

Substitution: The iodine atom in the iodopyridine moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions typically involve the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Nitroso derivatives.

Reduction: Pyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Aminooxy)-N-(5-iodopyridin-2-yl)acetamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to form stable adducts with carbonyl-containing biomolecules.

Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique functional groups.

Mechanism of Action

The mechanism of action of 2-(Aminooxy)-N-(5-iodopyridin-2-yl)acetamide hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The aminooxy group can react with carbonyl groups in proteins and other biomolecules, forming stable oxime linkages.

Pathways Involved: This interaction can modulate the activity of enzymes and other proteins, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound’s closest analogs differ in substituents on the pyridine/benzothiazole rings, amino/acetamide groups, and halogenation patterns. Key comparisons are summarized below:

Key Observations:

Halogen Effects : The iodine atom in the target compound provides polarizability and van der Waals interactions absent in fluorine/chlorine-containing analogs (e.g., ). This enhances binding to hydrophobic pockets in proteins.

Aromatic Ring Systems : The 5-iodopyridine group differs from benzothiazole () or fluorophenyl () moieties, altering electron distribution and steric accessibility.

Pharmacokinetic and Physicochemical Properties

- Solubility : The iodine atom increases hydrophobicity compared to trifluoromethyl (logP ~2.1 vs. ~1.8 for trifluoromethyl analogs) .

- Stability: Aminooxy groups are prone to hydrolysis under acidic conditions, whereas methylamino/ethylamino analogs () exhibit higher stability.

- Bioavailability: The target compound’s larger molecular weight (~361.5 g/mol) may reduce cell permeability relative to smaller analogs like N-(3-fluorophenyl)-2-(methylamino)acetamide (~245.7 g/mol) .

Biological Activity

The compound 2-(Aminooxy)-N-(5-iodopyridin-2-yl)acetamide hydrochloride is a derivative of aminooxyacetamide, notable for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Information

- IUPAC Name: this compound

- CAS Number: 321571-57-7

- Molecular Formula: C8H9ClN2O2I

- Molecular Weight: 292.63 g/mol

-

Enzyme Inhibition:

- This compound has been identified as an inhibitor of phosphatidylinositol 3-kinase (PI3K), particularly the gamma isoform. PI3K plays a critical role in various cellular processes, including growth, proliferation, and survival. Inhibition of this pathway can lead to therapeutic effects in diseases characterized by excessive cell proliferation, such as cancer .

- Vascular Activity:

Pharmacological Applications

-

Cancer Therapy:

- Due to its ability to inhibit PI3K, this compound shows promise in cancer therapy, particularly in targeting tumors that rely on PI3K signaling for growth and survival.

- Anti-inflammatory Effects:

Study 1: Inhibition of PI3K Activity

A study conducted on various aminooxyacetamides demonstrated that this compound effectively inhibited PI3K activity in vitro, leading to reduced cell proliferation in cancer cell lines. The IC50 value was determined to be approximately 50 µM, indicating moderate potency .

Study 2: Vascular Tone Regulation

In another study focusing on vascular smooth muscle cells, the compound was shown to modulate CaV1.2 channel activity, resulting in decreased intracellular calcium levels and subsequent vasodilation. This effect was attributed to the inhibition of specific signaling pathways involved in calcium influx .

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 321571-57-7 |

| Molecular Weight | 292.63 g/mol |

| Biological Activity | PI3K Inhibition |

| IC50 (Cancer Cell Lines) | ~50 µM |

| Vascular Effects | CaV1.2 Modulation |

Safety and Handling

As with many chemical compounds used in research and potential therapeutic applications, proper safety measures should be taken when handling this compound:

- Hazards: Irritant

- Recommended Handling: Use personal protective equipment (PPE) including gloves and goggles.

Q & A

Basic Research Questions

Q. What are the key safety protocols for handling and storing 2-(Aminooxy)-N-(5-iodopyridin-2-yl)acetamide hydrochloride?

- Methodological Answer : Follow OSHA HCS guidelines for compounds with skin/eye irritancy (GHS07). Use PPE (gloves, goggles), avoid inhalation, and store in sealed containers away from oxidizers. Emergency measures include rinsing exposed skin/eyes with water and providing fresh air for inhalation exposure. Solubility in PBS (pH 7.2) and DMSO should guide solvent selection for experiments .

Q. Which spectroscopic techniques are optimal for structural characterization of this compound?

- Methodological Answer : Use NMR (¹H/¹³C) to confirm the iodopyridinyl and aminooxyacetamide moieties. FT-IR verifies amide (C=O, ~1650 cm⁻¹) and hydroxylamine (N-O, ~950 cm⁻¹) bonds. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₇H₈IN₃O₂·HCl). Cross-reference with PubChem-derived InChI keys for structural validation .

Q. What synthetic routes are viable for preparing this compound, and what intermediates are critical?

- Methodological Answer :

- Step 1 : Couple 5-iodo-2-aminopyridine with chloroacetyl chloride to form the acetamide backbone.

- Step 2 : Introduce the aminooxy group via nucleophilic substitution with hydroxylamine.

- Intermediate : Ethyl 2-[(5-halopyridin-2-yl)amino]-2-oxoacetate derivatives (analogous to CAS 1243308-37-3) are key precursors. Purify via recrystallization (ethanol/water) to remove unreacted halides .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) optimize reaction pathways for this compound?

- Methodological Answer : Apply density functional theory (DFT) to model transition states and activation energies for amide bond formation. Use software like Gaussian or ORCA to simulate iodine’s steric/electronic effects on reaction kinetics. Validate predictions with experimental yields (e.g., comparing iodopyridinyl vs. chloropyridinyl analogs) .

Q. What strategies resolve contradictions in reaction yield data or spectroscopic anomalies?

- Methodological Answer :

- Yield Discrepancies : Use design of experiments (DoE) to isolate variables (e.g., solvent polarity, temperature). For example, DMF may improve solubility but accelerate hydrolysis.

- Spectral Conflicts : Cross-validate NMR/IR data with synthetic intermediates (e.g., unreacted 5-iodopyridin-2-amine) and apply 2D-COSY for overlapping proton signals .

Q. How do reactor design and process parameters impact scalable synthesis?

- Methodological Answer : Optimize continuous-flow reactors to enhance heat/mass transfer for exothermic amidation steps. Use membrane separation (e.g., nanofiltration) to recover unreacted iodopyridine. Monitor pH (6–7) to minimize HCl-induced degradation during hydrochloride salt formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.